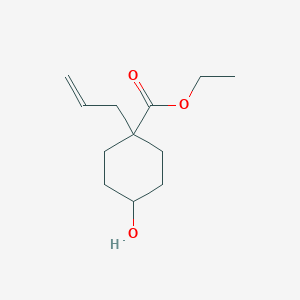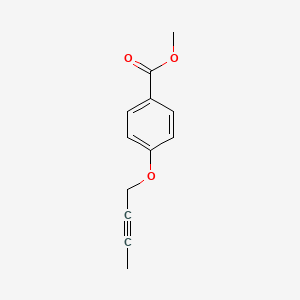
3-(AMINOMETHYL)-5-METHYLBENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(AMINOMETHYL)-5-METHYLBENZONITRILE is an organic compound characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to a benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(AMINOMETHYL)-5-METHYLBENZONITRILE typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-(AMINOMETHYL)-5-METHYLBENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted benzylamines, nitriles, and various heterocyclic compounds.
Scientific Research Applications
3-(AMINOMETHYL)-5-METHYLBENZONITRILE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(AMINOMETHYL)-5-METHYLBENZONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzylamine: Lacks the cyano and methyl groups, making it less reactive in certain chemical reactions.
3-Cyano-4-methylbenzylamine: Similar structure but with the methyl group in a different position, affecting its reactivity and properties.
4-Cyano-5-methylbenzylamine: Another isomer with different positional arrangement of the cyano and methyl groups.
Uniqueness: 3-(AMINOMETHYL)-5-METHYLBENZONITRILE is unique due to the specific positioning of the cyano and methyl groups, which influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5,10H2,1H3 |
InChI Key |
VSUNCJFUKGNTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[1-(2,2-Diethoxyethyl)cyclohexyl]methanamine](/img/structure/B8496226.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8496254.png)


